1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one
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Overview
Description
1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one is an organic compound belonging to the class of benzopyrans. It is characterized by a benzopyran ring structure fused with an ethanone group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base to form the benzopyran ring . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran-2-one: Shares a similar benzopyran ring structure but lacks the ethanone group.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Contains additional methyl groups on the benzopyran ring.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Features hydroxyl and methyl groups on the benzopyran ring
Uniqueness
1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one is unique due to its specific combination of a benzopyran ring with an ethanone group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H12O2 |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-2-yl)ethanone |
InChI |
InChI=1S/C11H12O2/c1-8(12)10-7-6-9-4-2-3-5-11(9)13-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
RKUBTKFLMDQAFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2=CC=CC=C2O1 |
Origin of Product |
United States |
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